CYP2E1 Inhibition: 3,5-Dichloro Substitution Drives Potency Comparable to a Standard Inhibitor
In a head-to-head comparison of halogenated aniline derivatives for inhibition of recombinant human CYP2E1, the 3,5-dichloro substitution pattern conferred potent inhibitory activity. The core aniline, 3,5-dichloroaniline, exhibited an IC50 of 9.2 µM, which is statistically comparable to the activity of the reference inhibitor DDTC (IC50 = 8.9 µM) [1]. This was significantly more potent than other mono- and tri-halogenated aniline isomers, as well as the isomeric 3,4-dichloroaniline (IC50 = 8.0 µM) [1]. This data provides a strong class-level inference that N-benzyl-3,5-dichloroaniline, possessing this core pharmacophore, is a privileged scaffold for developing potent CYP2E1 modulators, a key target in chemical toxicology and drug-induced liver injury research [1].
| Evidence Dimension | Inhibition of human CYP2E1 |
|---|---|
| Target Compound Data | IC50 = 9.2 µM (for core scaffold, 3,5-dichloroaniline) |
| Comparator Or Baseline | 3,4-Dichloroaniline (IC50 = 8.0 µM); DDTC (IC50 = 8.9 µM) |
| Quantified Difference | Activity comparable to standard inhibitor DDTC; >2-fold improvement over many other halogenated aniline analogs [1]. |
| Conditions | Recombinant human CYP2E1 microsomes from baculovirus-transfected insect cells; measured by quinoline 3-hydroxylation. |
Why This Matters
Selecting N-benzyl-3,5-dichloroaniline over other aniline analogs provides a validated starting point for CYP2E1 research, potentially reducing the need for de novo SAR exploration.
- [1] Ohashi Y, Yamada K, Takemoto I, Mizutani T, Saeki K. Inhibition of human cytochrome P450 2E1 by halogenated anilines, phenols, and thiophenols. Biol Pharm Bull. 2005;28(7):1221-1223. View Source
